molecular formula C11H15ClN2O B12300987 1-(3-Chloro-5-methoxyphenyl)piperazine

1-(3-Chloro-5-methoxyphenyl)piperazine

Cat. No.: B12300987
M. Wt: 226.70 g/mol
InChI Key: RLTQWHLFGHJVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. nih.gov This simple structure has been identified as a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in numerous drugs across various therapeutic areas. nih.govnih.gov Its widespread use is attributed to a combination of favorable characteristics, including its solubility, basicity, chemical reactivity, and distinct conformational properties. nih.gov The two nitrogen atoms in the piperazine core can improve the pharmacokinetic properties of drug candidates due to their appropriate pKa values, which can increase water solubility and bioavailability. nih.gov

The versatility of the piperazine moiety allows it to be incorporated into a wide array of molecular structures, targeting a diverse range of biological systems. nih.govnih.govbenthamdirect.com Consequently, piperazine derivatives are found in drugs with applications as antipsychotics, antidepressants, anxiolytics, antihistamines, anticancer agents, and antivirals. wisdomlib.orgnih.govresearchgate.netmdpi.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2012 and 2023 revealed that 36 small-molecule drugs contained a piperazine ring system, with a significant number being anticancer agents. thieme-connect.com This prevalence underscores the piperazine scaffold's role as a fundamental building block in the design and development of new therapeutic agents. nih.govwisdomlib.org

Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold This table is for illustrative purposes and is not exhaustive.

Drug NameTherapeutic ClassBrief Description
SildenafilPDE5 InhibitorContains a piperazine ring, used for treating erectile dysfunction. mdpi.com
ImatinibAnticancerA key component of this blockbuster drug used in cancer therapy. mdpi.com
ClozapineAntipsychoticA piperazine derivative used in the treatment of schizophrenia. nih.gov
VortioxetineAntidepressantAn antidepressant medication that features the piperazine moiety. nih.gov
BuspironeAnxiolyticAn anti-anxiety agent whose structure includes a piperazine ring. nih.gov
CiprofloxacinAntibioticA broad-spectrum antibiotic with a piperazine substituent. wikipedia.org

Overview of Substituted N-Arylpiperazines and their Biological Relevance

N-Arylpiperazines (ARPs) are a major class of piperazine derivatives where one of the piperazine nitrogen atoms is attached to an aryl (aromatic) ring. This structural class is of significant interest in medicinal chemistry, particularly for developing drugs that act on the central nervous system (CNS). mdpi.com ARP derivatives are known to interact with aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506), dopamine (B1211576), and adrenergic receptors. researchgate.netmdpi.com This interaction makes them valuable scaffolds for discovering treatments for conditions like schizophrenia, depression, and anxiety. mdpi.com

The biological activity of N-arylpiperazines can be precisely tuned by altering the substituents on the aryl ring. nih.govmdpi.com The nature, position, and number of these substituents influence the compound's electronic, steric, and lipophilic properties, which in turn dictates its affinity and selectivity for specific biological targets. researchgate.net For example, introducing different groups on the phenyl ring of an ARP can significantly alter its potency and efficacy as an immune stimulator. nih.gov Research has shown that an ionic bond between the protonated nitrogen of the piperazine ring and an aspartate residue (Asp3.32) is a key interaction for the affinity of many arylpiperazines towards serotonin receptors like 5-HT1A. nih.gov The structure-activity relationship (SAR) is a critical area of study, where computational simulations and synthetic modifications are used to design ligands with high affinity and selectivity for desired receptors. nih.gov

Table 2: Influence of Aryl Substitution on the Biological Targets of N-Arylpiperazines This table provides general examples of substitution patterns and their associated activities.

Aryl Substitution PatternCommon Biological TargetsPotential Therapeutic Area
2,3-Dichloro substitutionDopamine D3 Receptor (DRD3). nih.govAntipsychotic. nih.gov
ortho and meta voluminous substituentsSerotonin 5-HT1A Receptor. nih.govAnxiolytic. nih.gov
Trifluoromethyl or Trifluoromethoxy substitutionInterferon induction pathways. nih.govImmunomodulatory, Anti-viral. nih.gov
General N-arylpiperazine scaffoldSerotonin (5-HT) and Dopamine (D2) Receptors. mdpi.comCNS Disorders (e.g., Schizophrenia, Depression). mdpi.com

Rationale for Investigating 1-(3-Chloro-5-methoxyphenyl)piperazine

The specific compound this compound, with the molecular formula C₁₁H₁₅ClN₂O and a molecular weight of approximately 226.7 g/mol , is a subject of research interest due to its unique substitution pattern on the aryl ring. smolecule.comcalpaclab.com The rationale for its investigation stems directly from the principles of medicinal chemistry applied to the N-arylpiperazine scaffold.

The presence of both a chloro group at the 3-position and a methoxy (B1213986) group at the 5-position of the phenyl ring is a deliberate design choice. Halogens like chlorine and electron-donating groups like methoxy are commonly used in drug design to modulate a compound's properties. The chlorine atom is an electron-withdrawing group that can influence the pKa of the piperazine nitrogens and participate in specific interactions with receptor binding pockets. The methoxy group can alter the compound's solubility and electronic distribution. This specific meta-substitution pattern (3-chloro, 5-methoxy) creates a distinct electronic and steric profile compared to other N-arylpiperazines, providing a basis for exploring novel pharmacological activity.

Research indicates that this compound has been studied for its potential as a serotonin receptor modulator, with investigations into its binding affinity for receptors such as 5-HT1A and 5-HT2A. smolecule.com This suggests its potential application in the development of new agents for psychiatric disorders. smolecule.com The synthesis of such compounds can be achieved through methods like the reaction of a suitably substituted aryl halide (e.g., a bromo- or chloro-anisole derivative) with piperazine. chemicalbook.comgoogle.com The investigation of this compound is a logical step in the systematic exploration of the N-arylpiperazine chemical space, aiming to identify new leads with improved potency, selectivity, and pharmacokinetic profiles for CNS-related targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

1-(3-chloro-5-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15ClN2O/c1-15-11-7-9(12)6-10(8-11)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3

InChI Key

RLTQWHLFGHJVFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2CCNCC2)Cl

Origin of Product

United States

Synthetic Methodologies for 1 3 Chloro 5 Methoxyphenyl Piperazine

Established Synthetic Pathways for N-Arylpiperazines

The formation of N-arylpiperazines is generally achieved through a few well-established chemical reactions. The primary methods include the palladium-catalyzed Buchwald-Hartwig coupling, the copper-catalyzed Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com

A widely employed and convenient alternative involves the direct reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. researchgate.netresearchgate.net This approach constructs the piperazine (B1678402) ring directly onto the aromatic amine precursor. The reaction is typically carried out by heating the reactants in a high-boiling point solvent, such as n-butanol, diethylene glycol monomethyl ether, or xylene, often for extended periods. researchgate.netprepchem.comgoogle.com For instance, the synthesis of the analogous compound 1-(3,5-dichloro-4-methoxyphenyl)piperazine (B11724500) hydrochloride was achieved by refluxing 3,5-dichloro-4-methoxyaniline (B1338829) with bis-(2-chloroethyl)amine hydrochloride in n-butanol for 48 hours, followed by the addition of a base (anhydrous potassium carbonate) and further reflux. prepchem.com Similarly, 1-(3-chlorophenyl)piperazine (B195711) was synthesized by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine hydrochloride in refluxing xylene for 24 hours. google.com These methods, while foundational, can sometimes require harsh conditions and long reaction times. researchgate.net

Approaches for the Targeted Synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine

The targeted synthesis of this compound leverages the established principles of N-arylpiperazine formation, with a specific focus on the selection of appropriate starting materials and the fine-tuning of reaction parameters to maximize efficiency and yield.

The synthesis of the target molecule can be approached from two main retrosynthetic disconnections, which dictate the choice of precursors.

Formation of the C-N bond via Arylation of Piperazine: This is one of the most common strategies, where piperazine (or a protected version like N-BOC piperazine) is reacted with an activated aryl precursor. For the target compound, this would involve using an aryl halide such as 1-bromo-3-chloro-5-methoxybenzene (B65169) or 1-chloro-3-iodo-5-methoxybenzene. smolecule.com This approach falls under the category of nucleophilic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions.

Formation of the Piperazine Ring: This strategy involves starting with the corresponding aniline, 3-chloro-5-methoxyaniline, and constructing the piperazine ring onto it. The standard reagent for this transformation is bis(2-chloroethyl)amine hydrochloride. prepchem.comgoogle.com

Table 1: Precursor Selection for Synthetic Routes to this compound

Synthetic RouteAryl PrecursorPiperazine PrecursorKey Reaction Type
Arylation of Piperazine1-Bromo-3-chloro-5-methoxybenzenePiperazinePalladium-Catalyzed Coupling
Ring Formation3-Chloro-5-methoxyanilinebis(2-Chloroethyl)amine hydrochlorideNucleophilic Substitution

Optimizing reaction conditions is crucial for achieving high yields and purity while minimizing side products and reaction times. Parameters such as the choice of catalyst, base, solvent, and temperature are systematically varied.

For palladium-catalyzed reactions, the choice of ligand is critical. For example, in the synthesis of the related N-(3-methoxyphenyl)piperazine, a palladium catalyst was used in combination with a strong base like sodium tert-butoxide (NaOBut) in o-xylene (B151617) at 120°C for 3 hours, resulting in a high yield of 96%. chemicalbook.com In contrast, traditional batch syntheses involving the reaction of anilines with bis(2-chloroethyl)amine often require prolonged heating (24-48 hours) at high temperatures (130-150°C) to achieve completion. researchgate.netprepchem.com These lengthy reaction times can lead to the formation of impurities, necessitating complex purification procedures. researchgate.net The development of continuous flow processes for similar reactions has been shown to improve conversion and reduce side-product formation compared to batch methods. researchgate.net

Table 2: Examples of Reaction Conditions for N-Arylpiperazine Synthesis

ProductReactantsSolventConditionsYieldReference
1-(3,5-dichloro-4-methoxyphenyl)piperazine HCl3,5-dichloro-4-methoxyaniline, bis-(2-chloroethyl)amine HCln-ButanolReflux, 72h (total)17% prepchem.com
1-(3-chlorophenyl)piperazine HCl3-chloroaniline, bis(2-chloroethyl)amine HClXyleneReflux, 24h86% google.com
N-(3-methoxyphenyl)piperazinem-bromoanisole, piperazineo-Xylene120°C, 3h, Pd-catalyst, NaOBut96% chemicalbook.com

Advanced Synthetic Techniques Applied to Piperazine Derivatives (relevant for analogous compounds)

Modern synthetic organic chemistry offers sophisticated tools for the construction of N-arylpiperazines, providing milder conditions, greater functional group tolerance, and improved efficiency over classical methods.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-arylpiperazines. mdpi.com This method allows for the coupling of an aryl halide or triflate with piperazine, often under relatively mild conditions. The reaction's success hinges on the use of a palladium precursor and a suitable phosphine (B1218219) ligand, which facilitates the catalytic cycle. Catalyst systems like Pd/P(t-Bu)₃ have demonstrated very high activity and selectivity for the amination of various aryl halides with unprotected piperazine, achieving high turnover numbers. colab.ws These reactions offer a significant advantage in terms of scope and efficiency, allowing for the synthesis of a wide array of complex arylpiperazines that are difficult to access through traditional methods. nih.govresearchgate.netnih.gov

While classical nucleophilic substitution reactions often require harsh conditions, the Nucleophilic Aromatic Substitution (SNAr) reaction remains a powerful tool, particularly when the aromatic ring is "activated" by electron-withdrawing groups. mdpi.com For instance, piperazine can act as an efficient nucleophile to displace a leaving group (like fluorine) from a highly electron-deficient ring such as pentafluoropyridine. researchgate.net In the synthesis of some pharmaceutical agents, an SNAr reaction is the key final step to introduce the piperazine moiety onto a heterocyclic core. beilstein-journals.org The classical method of building the piperazine ring from an aniline and bis(2-chloroethyl)amine is also fundamentally a sequence of nucleophilic substitution reactions. prepchem.comgoogle.com

Applications of Click Chemistry in Related Syntheses

Click chemistry refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them exceptionally suitable for drug discovery and medicinal chemistry. pcbiochemres.comapjonline.in The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). researchgate.netnih.gov This reaction is prized for its reliability, specificity, and ability to proceed under mild, often aqueous, conditions. apjonline.innih.gov

In the context of piperazine-containing compounds, click chemistry provides a powerful modular approach for assembling complex molecular architectures. pcbiochemres.com The piperazine scaffold can be derivatized with either an azide or a terminal alkyne functional group. This functionalized piperazine then becomes a building block that can be "clicked" onto another molecule possessing the complementary functional group. The resulting 1,2,3-triazole ring is not merely a linker; it is a rigid, stable, and polar structure that can act as a bioisostere for other chemical groups, such as an amide or imidazole, and participate in hydrogen bonding and dipole-dipole interactions with biological targets. researchgate.net

This methodology has been successfully employed to synthesize novel piperazine-1,2,3-triazole derivatives. researchgate.net For instance, a piperazine core can be modified to include a terminal alkyne, which is then reacted with various organic azides in a CuAAC reaction to generate a library of diverse compounds. researchgate.net This strategy significantly simplifies the synthesis of complex molecules that might otherwise require lengthy and complicated reaction sequences. apjonline.in

The key features of applying CuAAC in the synthesis of piperazine derivatives are summarized in the table below.

Feature Description Significance in Synthesis Reference
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Forms a stable 1,4-disubstituted 1,2,3-triazole linker. researchgate.netnih.gov
Reactants A piperazine derivative with a terminal alkyne or azide group + a complementary azide or alkyne.Allows for modular assembly of complex molecules from simpler building blocks. pcbiochemres.com
Key Advantages High yields, high selectivity, mild reaction conditions (e.g., using water as a solvent), simple workup.Increases overall efficiency of the synthetic process, making it ideal for creating compound libraries for drug discovery. apjonline.inresearchgate.net
Resulting Linker 1,2,3-TriazoleThe triazole is chemically stable and can act as a bioisostere, contributing to the biological activity of the final compound. researchgate.netnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses Relevant to 1 3 Chloro 5 Methoxyphenyl Piperazine

Influence of Substituent Variations on Biological Activity

The biological activity of arylpiperazine derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the second nitrogen atom (N4) of the piperazine (B1678402) moiety. These modifications influence the compound's affinity and selectivity for various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

Role of Halogen and Methoxy (B1213986) Substituents on Aromatic Rings

The substituents on the phenyl ring are critical determinants of pharmacological activity. The specific placement of chloro and methoxy groups, as seen in 1-(3-Chloro-5-methoxyphenyl)piperazine, fine-tunes the electronic and steric properties of the molecule, thereby influencing receptor interactions.

The chloro group , an electron-withdrawing halogen, can significantly impact binding affinity. Studies on various arylpiperazine series have shown that chloro-substitution is often favorable for affinity at multiple receptors. For instance, in a series of N-(4-(4-(aryl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, derivatives with a 2,3-dichlorophenyl moiety displayed high affinity for the dopamine D3 receptor. nih.gov Similarly, the introduction of a 3-chlorophenyl group in a different piperazine series led to a ligand with high affinity and selectivity for the dopamine transporter (DAT). nih.gov The position of the chlorine atom is crucial; SAR studies on 4-phenylpiperidines and -piperazines revealed that the position of the aromatic substituent was critical for the observed in vivo effects on the dopaminergic system. nih.gov Halogen atoms can participate in halogen bonds, a specific type of non-covalent interaction with protein residues, which can contribute to binding affinity.

The methoxy group is an electron-donating substituent that can influence a molecule's properties in several ways. It can act as a hydrogen bond acceptor and impact the conformation of the molecule. The presence of a methoxy group, particularly at the ortho position of the phenyl ring, has been found to be favorable for affinity to α1-adrenoceptors in some series of arylpiperazines. ingentaconnect.com However, its effect can be receptor-dependent. In one study exploring β1-adrenergic receptor ligands, methoxy derivatives showed lower affinity compared to chloro or methyl variants. The primary metabolic pathway for many methoxy-containing compounds is O-demethylation, which is often mediated by cytochrome P450 enzymes like CYP2D6. nih.gov This metabolic vulnerability is a key consideration in drug design.

The combination of a chloro and a methoxy group at the meta positions (3 and 5) creates a specific electronic and steric profile. This substitution pattern is less common in extensively studied arylpiperazines compared to ortho- or para-substituted analogues, but it offers a unique template for exploring receptor interactions.

Table 1: Influence of Phenyl Ring Substituents on Receptor/Transporter Affinity for Selected Arylpiperazine Analogues
CompoundAryl SubstituentTargetAffinity (Ki, nM)Reference
Analogue 13-ChlorophenylDAT6.47 nih.gov
Analogue 24-ChlorophenylDAT1.85 nih.gov
Analogue 32-Methoxyphenyl5-HT1A0.6 nih.gov
Analogue 42,3-DichlorophenylD3~1 nih.gov
Analogue 52-Methoxyphenylα1-adrenoceptor2.4 ingentaconnect.com

Conformational Flexibility and Receptor Interactions of the Piperazine Moiety

The piperazine ring is not a static entity; it exists predominantly in a chair conformation. This conformational flexibility is crucial for its ability to orient substituents correctly for optimal receptor binding. nih.gov For 1-arylpiperazines, the aryl group generally prefers an equatorial position to minimize steric hindrance. The protonated nitrogen atom (typically the N4 nitrogen in long-chain derivatives) is a key pharmacophoric feature, forming a critical ionic bond with an acidic residue, such as an aspartate, in the binding pocket of many aminergic GPCRs. acs.org

Impact of Linker Structures in Multivalent Ligand Design

The piperazine moiety is frequently used as a component of the linker in the design of bivalent or heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). nih.gov In this context, the piperazine ring can impart a degree of rigidity to the linker, which can be advantageous for achieving a productive ternary complex (Target-PROTAC-E3 Ligase). researchgate.net The length and composition of the linker are critical factors that influence the efficacy of the resulting molecule. researchgate.net

Furthermore, the basic nature of the piperazine ring can be exploited to enhance the aqueous solubility of the entire molecule, a desirable property for drug candidates. nih.gov However, the pKa of the piperazine nitrogen is strongly influenced by adjacent chemical groups. For example, attaching the piperazine via an amide bond can lower its pKa, potentially reducing its protonation state at physiological pH and thus its contribution to solubility. researchgate.net Studies have shown that separating a carbonyl group from the basic nitrogen by at least four methylene units can mitigate this detrimental effect on pKa. researchgate.net The piperazine moiety, when incorporated into linkers, can also improve metabolic stability by preventing N-dealkylation reactions. nih.gov

Stereochemical Considerations in the Design of Analogues

While this compound itself is an achiral molecule, the introduction of stereocenters into its analogues can lead to significant differences in biological activity, selectivity, and pharmacokinetic profiles. Chirality can be introduced by adding substituents to the carbon atoms of the piperazine ring. mdpi.com

Research has shown that approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, leaving a large chemical space unexplored for C-substituted analogues. mdpi.com The synthesis of chiral, non-racemic piperazine derivatives allows for the investigation of enantioselectivity at target receptors. For example, studies on dermorphin analogues incorporating chiral piperazine derivatives revealed that the stereochemistry was important for their opiate activities. isca.me In another study, enantiomerically pure (piperazin-2-yl)methanol derivatives were synthesized, with the p-methoxybenzyl substituted compound showing high affinity (Ki = 12.4 nM) for the σ1-receptor. researchgate.net The development of enantioselective D3 receptor antagonists has been achieved by modifying the arylpiperazine scaffold, highlighting that a binding region on the receptor may play a role in enantioselectivity. nih.gov These findings underscore the importance of stereochemistry in designing more selective and potent analogues.

Strategies for Optimizing Developability through Structural Modifications (e.g., aqueous solubility enhancement, metabolic stability)

Optimizing the developability of a lead compound involves modifying its structure to improve key drug-like properties, such as aqueous solubility and metabolic stability, without compromising its desired biological activity.

Aqueous Solubility Enhancement: Poor aqueous solubility is a major challenge in drug development. For basic compounds like arylpiperazines, salt formation is a common and effective strategy to improve solubility. globalresearchonline.net Other techniques include co-crystallization, particle size reduction (micronization or nanosuspension), and the formation of amorphous solid dispersions. nih.govnih.gov The piperazine moiety itself is often incorporated into larger molecules to improve their physicochemical properties, including solubility. mdpi.com

Metabolic Stability Enhancement: Arylpiperazines can be susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes. For this compound, two likely metabolic "soft spots" are the methoxy group and the aromatic ring. The methoxy group is prone to O-demethylation, a common metabolic pathway for aryl methyl ethers often catalyzed by CYP2D6. nih.gov The aromatic ring can undergo hydroxylation.

Strategies to improve metabolic stability include:

Blocking Metabolic Hotspots: Introducing a metabolically robust group, such as fluorine, at or near a site of metabolism can prevent oxidation. For example, deactivating an aromatic ring with an electron-withdrawing group can make it more resistant to CYP-mediated oxidation. pressbooks.pub

Bioisosteric Replacement: A key strategy is to replace a metabolically labile group with a bioisostere—a different group with similar steric and electronic properties that is more stable. cambridgemedchemconsulting.comspirochem.com For the methoxy group in the target compound, potential bioisosteric replacements could include a fluorine atom, a difluoromethoxy group (-OCF2H), or a small alkyl group. cambridgemedchemconsulting.com Such replacements aim to retain the desired biological activity while improving the metabolic profile. researchgate.netpatsnap.com

Table 2: General Strategies for Optimizing Developability of Arylpiperazines
Property to OptimizeStrategyExample/RationaleReference
Aqueous SolubilitySalt FormationReacting the basic piperazine nitrogen with a pharmaceutically acceptable acid to form a more soluble salt. globalresearchonline.net
Particle Size ReductionMicronization or nanosuspension increases the surface area-to-volume ratio, enhancing dissolution rate. nih.gov
Solid DispersionDispersing the drug in a hydrophilic carrier matrix at a molecular level to improve wetting and dissolution. nih.gov
Metabolic StabilityBlocking MetabolismIntroducing electron-withdrawing groups (e.g., fluorine) to the aromatic ring to decrease susceptibility to CYP-mediated oxidation. pressbooks.pub
Bioisosteric ReplacementReplacing a metabolically labile group (e.g., -OCH3) with a more stable isostere (e.g., -F, -OCF2H) to prevent metabolic cleavage while retaining activity. cambridgemedchemconsulting.comspirochem.com

Receptor Binding Profiles and Pharmacological Mechanisms of 1 3 Chloro 5 Methoxyphenyl Piperazine and Analogous Compounds

Dopaminergic Receptor Interactions

The interaction of arylpiperazine compounds with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, is a key determinant of their potential antipsychotic and neurological effects. The substitution pattern on the phenyl ring of the piperazine (B1678402) moiety plays a crucial role in modulating the affinity and selectivity for these receptors.

Research into analogues of 1-(3-chloro-5-methoxyphenyl)piperazine, such as those with ethyl and methoxy (B1213986) substitutions on the phenyl ring, provides valuable information on dopamine D3 receptor interactions. For instance, a series based on 1-(3-chloro-5-ethyl-2-methoxyphenyl)piperazine has been investigated for its D3 receptor affinity. smolecule.com One compound in this series demonstrated a high affinity for the D3 receptor, with a Ki value of 6.84 nM. smolecule.com

The selectivity of these compounds for the D3 receptor over the D2 receptor is a critical parameter. For example, an indole-containing analogue within the 1-(3-chloro-5-ethyl-2-methoxyphenyl)piperazine series exhibited a D2R/D3R selectivity ratio of 82. smolecule.com Another related compound, which features a 2,3-dichlorophenylpiperazine moiety, showed subnanomolar affinity for the D3 receptor and a high selectivity of over 400-fold for D3 versus D2 receptors. smolecule.comnih.gov These findings suggest that the chloro and methoxy substitutions on the phenyl ring of the piperazine are significant for achieving high D3 receptor affinity and selectivity.

Compound AnalogueD3 Receptor Affinity (Ki, nM)D2/D3 Selectivity RatioReference
1-(3-chloro-5-ethyl-2-methoxyphenyl)piperazine analogue6.84- smolecule.com
Indole analogue of 1-(3-chloro-5-ethyl-2-methoxyphenyl)piperazine-82 smolecule.com
2,3-dichlorophenylpiperazine analogue<1>400 smolecule.comnih.gov

The binding affinity of arylpiperazine derivatives at the D2 receptor is a crucial aspect of their pharmacological profile, particularly in the context of potential antipsychotic activity. Studies on analogues provide insight into how structural modifications influence D2 receptor interactions. For example, the replacement of a 2-methoxyphenyl group with a 2,3-dichlorophenyl group in a series of compounds led to a significant increase in D2 receptor affinity. nih.gov

In a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the 2,3-dichlorophenylpiperazine analogue displayed the highest affinity for the D3 receptor, while also showing significant, albeit lower, affinity for the D2 receptor. nih.gov Specifically, this compound had a Ki value of less than 10 nM at D3 receptors and exhibited a D2R/D3R selectivity ratio of 56-fold. nih.gov Another analogue with a 2-methoxyphenyl substitution showed a nearly 10-fold higher affinity for the D2 receptor compared to the unsubstituted phenylpiperazine compound, which resulted in reduced D2R/D3R selectivity. nih.gov

Compound AnalogueD2 Receptor Affinity (Ki, nM)Reference
2,3-dichlorophenylpiperazine analogue- (Selectivity Ratio D2/D3 = 56) nih.gov
2-methoxyphenylpiperazine analogue- (Nearly 10-fold higher affinity than unsubstituted phenylpiperazine) nih.gov

Serotonin (B10506) Receptor (5-HT) Ligand Properties

The serotonergic system is another primary target for arylpiperazine compounds. Their interactions with various 5-HT receptor subtypes, including 5-HT1A, 5-HT2C, and 5-HT7, are critical to their potential therapeutic effects in psychiatric disorders.

Compound Analogue5-HT1A Receptor Affinity (Ki, nM)Reference
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)0.6 researchgate.net
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine0.4 researchgate.net

The activity of arylpiperazines at the 5-HT2C receptor is another important aspect of their pharmacology. The closely related compound, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), is a known 5-HT2C/2B receptor agonist. This suggests that this compound is also likely to exhibit agonist activity at the 5-HT2C receptor, a property that can influence various physiological and behavioral processes. The agonism at 5-HT2C receptors by compounds like m-CPP has been linked to effects such as hyperglycemia in animal models.

The 5-HT7 receptor has emerged as a significant target for the development of new psychotropic agents. Arylpiperazine derivatives have been explored for their affinity to this receptor. While direct binding data for this compound is scarce, research on analogous compounds provides valuable insights. For example, a series of 1-arylpiperazine derivatives showed that the nature of the aryl group is crucial for 5-HT7 receptor affinity. A compound with a 2-methoxyphenyl group linked to the piperazine ring demonstrated significant affinity for the 5-HT7 receptor, suggesting that the methoxy substitution is favorable for this interaction.

Modulation of Other Neurotransmitter Systems

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). nih.govwikipedia.org It functions as both a presynaptic autoreceptor, controlling the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and serotonin. nih.govnih.gov Antagonism of the H3R enhances the release of these neurotransmitters, making H3R antagonists a subject of research for treating various CNS disorders, including Alzheimer's disease, ADHD, and schizophrenia. wikipedia.orgnih.gov

The piperazine ring is a common structural element in compounds designed as H3R ligands. acs.orgunisi.it However, the nature of the basic core (piperazine vs. piperidine) can be a critical determinant for dual activity at both H3 and sigma-1 receptors. nih.gov For instance, in some series of compounds, replacing a piperidine (B6355638) ring with a piperazine did not significantly alter affinity for the H3 receptor, but it could dramatically reduce affinity for the sigma-1 receptor. nih.gov In one study of piperazine derivatives, extending the length of an alkyl chain linker was found to decrease the affinity for the H3 receptor. unisi.it While many H3R antagonists are in development, with some undergoing clinical trials, the specific activity of this compound at this receptor is not extensively documented in publicly available research. youtube.comyoutube.com

The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum. nih.gov It is involved in the modulation of various neurotransmitter systems, including the glutamatergic and dopaminergic systems, by interacting with other proteins like NMDA receptors and opioid receptors. nih.govnih.gov Consequently, σ1R antagonists are being investigated for their potential in treating conditions such as pain and psychosis. nih.gov

Several studies have explored piperazine and piperidine derivatives as ligands for the σ1R, often in the context of developing dual-acting compounds that also target the H3R. nih.govacs.org The piperazine moiety is a structural feature in some compounds with high affinity for the σ1R. nih.gov Research has shown that for certain chemical scaffolds, the piperidine moiety is a critical structural element for high dual affinity at both H3 and σ1 receptors. nih.govunisi.it For example, a comparative study showed that a piperidine-containing compound had a σ1R affinity (Ki) of 3.64 nM, whereas its piperazine-containing counterpart had a much lower affinity of 1531 nM. nih.govunisi.it This highlights that subtle structural changes to the arylpiperazine core can significantly influence binding affinity at the sigma-1 receptor.

Arylpiperazines are a well-established class of molecules that exhibit affinity for α-adrenergic receptors (α-ARs), particularly the α1-adrenoceptor subtypes. nih.govbenthamdirect.com These receptors are involved in various physiological processes, and their antagonists are used in the treatment of conditions like hypertension and benign prostatic hyperplasia. nih.govnih.gov

Numerous studies have focused on the structure-activity relationships of arylpiperazine derivatives to understand the molecular requirements for α1-AR affinity. nih.govbenthamdirect.comnih.gov Research on a series of 1,4-substituted piperazine derivatives found that compounds with a 1-(o-methoxyphenyl)piperazine moiety displayed high affinity for the α1-adrenoceptor, with some compounds showing Ki values in the low nanomolar range. researchgate.net For example, the compound 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride showed a Ki value of 2.4 nM for the α1-adrenoceptor and was over 142-fold more selective for α1 over α2 subtypes. researchgate.net This suggests that the substitution pattern on the phenyl ring of the arylpiperazine is a critical determinant of binding affinity and selectivity. While many antidepressants and antipsychotics possess high affinity for α1-adrenoceptors, the specific binding properties of this compound are not detailed in the surveyed literature. nih.gov

Non-Neurotransmitter Target Engagements

Beyond traditional neurotransmitter receptors, arylpiperazine-based compounds can engage with other important cellular targets, such as ion channels and metabotropic glutamate (B1630785) receptors, opening up additional avenues for therapeutic intervention.

Transient Receptor Potential Canonical 6 (TRPC6) channels are calcium-permeable cation channels that play a role in neuronal development, survival, and synaptic function. nih.govresearchgate.net Activation of TRPC6 channels is being explored as a potential strategy for neuroprotection and for treating synaptic deficits observed in conditions like Alzheimer's disease. researchgate.netnih.gov

Screening of chemical libraries has identified piperazine-derived compounds as activators of diacylglycerol (DAG)-activated TRPC channels, including TRPC3, TRPC6, and TRPC7. nih.govresearchgate.net One such activator, with a structure analogous to the subject of this article, is 4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone, known as PPZ1. nih.govresearchgate.net Both PPZ1 and a related compound, PPZ2, were found to activate these channels in a dose-dependent manner and induced neurite growth and neuroprotection in cultured neurons, effects that were abolished when TRPC channel function was inhibited. nih.gov These findings indicate that the piperazine scaffold is a key component for the activation of DAG-sensitive TRPC channels and suggest that such compounds could serve as a basis for developing novel neurotrophic agents. nih.gov

The metabotropic glutamate receptor 5 (mGluR5) is a Group I mGluR that, upon activation, modulates synaptic plasticity and neuronal excitability. frontiersin.org Positive allosteric modulators (PAMs) of mGluR5 have emerged as a promising therapeutic approach for treating disorders like schizophrenia by enhancing the receptor's response to the endogenous ligand, glutamate. frontiersin.orgnih.gov

Research has identified the N-aryl piperazine chemotype as a versatile scaffold for developing mGluR5 modulators. nih.govresearchgate.net Interestingly, this scaffold can function as a "molecular switch"; depending on the nature of the amide substituent on the piperazine, the resulting compound can act as either a negative allosteric modulator (antagonist) or a positive allosteric modulator (potentiator). nih.gov For example, one study described a series of N-aryl piperazines where a specific compound, 10e (VU0364289), was found to be a potent and specific mGluR5 PAM with an EC50 for potentiation of 1.6 μM, while showing no agonist activity on its own. nih.gov This demonstrates that the arylpiperazine core is a viable starting point for the development of mGluR5 potentiators. nih.gov

Enzyme Inhibition (e.g., COX-2, Phosphopantetheinyl Transferase)

The piperazine scaffold is a versatile component in medicinal chemistry, frequently incorporated into molecules designed to inhibit various enzymes. nih.gov The electronic and structural properties of the aryl group and other substituents on the piperazine ring play a crucial role in determining the potency and selectivity of these inhibitors.

Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

Arylpiperazine moieties have been incorporated into various scaffolds to develop selective COX-2 inhibitors. Research has shown that the arylpiperazine group can be a key pharmacophore in achieving potent and selective COX-2 inhibition. For instance, novel hybrid compounds bearing a 4-aryl-1-(1-oxoethyl)piperazine pharmacophore have demonstrated significant and selective COX-2 inhibition at low concentrations. nih.gov In some series of compounds, the introduction of an arylpiperazine pharmacophore has been shown to enhance anti-inflammatory properties. nih.gov

The following table details the COX-2 inhibitory activity of several arylpiperazine-containing compounds, illustrating the impact of structural modifications on potency.

Compound IDStructureTarget EnzymeIC₅₀ (µM)Selectivity Index (SI) for COX-2
Compound 56 Hybrid pyrrolo[3,4-d]pyridazinone with 4-aryl-1-(1-oxoethyl)piperazineCOX-2Not SpecifiedSignificant
Compound 57 Benzothiophene derivativeCOX-20.3348.8
Compound 58 Benzothiophene derivativeCOX-20.31>183.8
Compound 62 Benzoxazole analogCOX-20.0425.5
Compound 6b 1,2,3-Triazole and benzenesulfonamide (B165840) tethered to NSAIDCOX-20.04329
Compound 6j 1,2,3-Triazole and benzenesulfonamide tethered to NSAIDCOX-20.04312
Celecoxib (Reference) Standard selective COX-2 inhibitorCOX-20.05294

IC₅₀ represents the half-maximal inhibitory concentration. A lower value indicates greater potency. The Selectivity Index (SI) is the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2; a higher value indicates greater selectivity for COX-2. Data sourced from multiple studies on analogous compounds. nih.govnih.gov

Phosphopantetheinyl transferases (PPTases) are essential enzymes in many bacteria, responsible for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and polyketides. nih.gov As such, they represent a promising target for the development of new antibacterial agents. nih.gov

Principles of Dual-Target Ligand Design and Polypharmacology

The traditional "one-drug, one-target" paradigm has been challenged by the complexity of many diseases, which often involve multiple biological pathways. nih.gov This has led to the rise of polypharmacology, an approach that involves designing single chemical entities, known as multi-target-directed ligands (MTDLs), that can modulate multiple targets simultaneously. nih.govfrontiersin.org This strategy can offer improved efficacy and a better side-effect profile compared to single-target drugs or combination therapies. nih.gov

The arylpiperazine scaffold is a prominent feature in many MTDLs, particularly for central nervous system (CNS) disorders. benthamscience.commdpi.com Its structural versatility allows for the incorporation of different pharmacophores, enabling the resulting molecule to interact with multiple receptors or enzymes. frontiersin.org For example, MTDLs have been designed to target both serotonin and dopamine receptors, which are implicated in conditions like schizophrenia and depression. mdpi.com

The design of dual-target ligands often involves a strategy of molecular hybridization, where pharmacophoric elements from two or more different bioactive compounds are combined into a single molecule. This approach aims to create a new chemical entity with a unique pharmacological profile, capable of interacting with multiple desired targets. The long-chain arylpiperazines are a classic example of a versatile scaffold used in this approach to develop drugs for various CNS disorders. mdpi.com

The development of dual inhibitors, such as those targeting both COX-2 and 5-lipoxygenase (5-LOX), is another application of these principles, aiming to provide safer anti-inflammatory drugs. mdpi.com By simultaneously inhibiting two key enzymes in the inflammatory cascade, these compounds can achieve a broader spectrum of anti-inflammatory activity with potentially reduced side effects.

Preclinical Biotransformation and Metabolic Investigations of 1 3 Chloro 5 Methoxyphenyl Piperazine and Analogues

In Vitro Metabolic Stability Assessment

The initial evaluation of a compound's metabolic liability is often conducted through in vitro assays that gauge its stability in the presence of drug-metabolizing enzymes. These assays are pivotal in predicting the in vivo intrinsic clearance of a compound. nih.gov

Microsomal stability assays are a standard in vitro method used to determine the metabolic stability of a compound. pharmafocusasia.comnuvisan.com These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism. pharmafocusasia.com The rate at which the parent compound is eliminated in the presence of microsomes and the necessary cofactor, NADPH, provides a measure of its intrinsic clearance. nuvisan.comnih.gov

For arylpiperazine derivatives, microsomal stability can vary significantly depending on the specific substitutions on the aromatic and piperazine (B1678402) rings. A study on a series of 30 arylpiperazine derivatives reported half-life values ranging from approximately 2.8 minutes to 9.3 minutes in human liver microsomes, highlighting the profound impact of structural modifications on metabolic stability. nih.govnih.gov For instance, the presence of a 2-pyrimidynyl ring in the pharmacophore was observed in the most metabolically stable compounds within that series. nih.gov Another study on piperazin-1-ylpyridazines demonstrated that strategic structural modifications could improve microsomal half-life by over 50-fold, from approximately 3 minutes to over 100 minutes in human liver microsomes (HLM). nih.gov While specific data for 1-(3-chloro-5-methoxyphenyl)piperazine is not publicly available, these findings with analogues underscore the importance of its specific substitution pattern—a chloro and a methoxy (B1213986) group on the phenyl ring—in determining its metabolic fate.

Table 1: Representative Microsomal Stability of Arylpiperazine Analogues

Compound/Analogue Class Half-life (t½) in HLM Key Structural Features Reference
Arylpiperazine derivatives 2.8 - 9.3 min Varied substitutions nih.govnih.gov
Piperazin-1-ylpyridazine (initial) ~3 min Unoptimized structure nih.gov
Piperazin-1-ylpyridazine (optimized) >100 min Strategic modifications nih.gov

This table presents data for analogue compounds to infer the potential metabolic stability of this compound.

Identification and Characterization of Metabolites

Identifying the metabolites of a parent compound is essential for a comprehensive understanding of its biotransformation. This process typically involves incubating the compound with liver microsomes or other metabolically active systems and analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govrsc.org For arylpiperazine derivatives, several common metabolic transformations have been identified through such studies. nih.govresearchgate.net The analysis of fragmentation patterns in mass spectrometry helps in the structural elucidation of these metabolites. nih.gov

Elucidation of Metabolic Pathways and Transformations

The biotransformation of arylpiperazine compounds generally proceeds through several key pathways, primarily mediated by CYP enzymes. The specific metabolites formed are a direct result of these enzymatic reactions.

Aromatic hydroxylation is a common metabolic pathway for many compounds containing phenyl groups. nih.gov This reaction involves the introduction of a hydroxyl group onto the aromatic ring, a process typically catalyzed by CYP enzymes. nih.gov For arylpiperazine derivatives, the position of hydroxylation can be influenced by the existing substituents on the ring. In the case of this compound, the presence of both a chloro and a methoxy group would direct hydroxylation to the available positions on the phenyl ring. Studies on the related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have shown that aromatic hydroxylation is a major metabolic route, with CYP2D6 being a key enzyme involved. nih.gov

N-dealkylation is another significant metabolic pathway for compounds containing a piperazine ring. This process involves the removal of an alkyl group attached to one of the nitrogen atoms of the piperazine ring. The metabolism of various arylpiperazine drugs has been shown to involve the N-dealkylation of the piperazine moiety. nih.gov This transformation can lead to the formation of the corresponding piperazine derivative, which may itself be pharmacologically active. nih.gov For this compound, which is a secondary amine at the N4 position of the piperazine, further metabolism could involve modifications to this position if it were substituted.

The presence of a methoxy group on the phenyl ring of this compound makes it a likely substrate for O-demethylation. This reaction, catalyzed by CYP enzymes, involves the removal of the methyl group to form a hydroxylated metabolite. nih.govmdpi.com Studies on the designer drug 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) have demonstrated that O-demethylation is the major metabolic pathway, leading to the formation of 1-(4-hydroxyphenyl)piperazine. nih.govresearchgate.netcapes.gov.br The enzyme primarily responsible for this transformation was identified as CYP2D6. nih.govresearchgate.net Given the structural similarity, it is highly probable that this compound also undergoes O-demethylation to yield 1-(3-chloro-5-hydroxyphenyl)piperazine.

Table 2: Predicted Metabolic Pathways for this compound Based on Analogue Data

Metabolic Pathway Predicted Metabolite Key Enzymes (from analogues) Reference
Aromatic Hydroxylation Hydroxy-1-(3-chloro-5-methoxyphenyl)piperazine CYP2D6 nih.gov
N-Dealkylation 1-(3-chloro-5-methoxyphenyl)amine (if N-substituted) Not Applicable (secondary amine) nih.gov
O-Demethylation 1-(3-chloro-5-hydroxyphenyl)piperazine CYP2D6 nih.govresearchgate.net

This table outlines the likely metabolic transformations based on studies of structurally similar compounds.

Role of Specific Cytochrome P450 Enzymes in Metabolism

The initial and often rate-limiting step in the metabolism of many drugs is Phase I oxidation, which is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.comnih.gov The specific CYP isozymes involved in the metabolism of a compound are critical determinants of its pharmacokinetic variability and potential for drug-drug interactions.

While direct studies on this compound are not available, extensive research on its analogues provides strong indications of the CYP enzymes likely involved in its biotransformation. The antidepressant drug trazodone, which is metabolized to mCPP, is a substrate for CYP3A4. nih.gov In vitro studies have demonstrated that CYP3A4 is the major isozyme responsible for the formation of mCPP from trazodone. nih.gov This strongly suggests that CYP3A4 plays a significant role in the metabolism of phenylpiperazine derivatives.

In addition to CYP3A4, other CYP isozymes have been implicated in the metabolism of piperazine-based compounds. In vitro studies with human liver microsomes have shown that the metabolism of various piperazine analogues, including benzylpiperazine and trifluoromethylphenylpiperazine, involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net Furthermore, these piperazine derivatives have been observed to inhibit several CYP isozymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9, indicating a broad interaction with the P450 system. researchgate.net The CYP2D6 enzyme, in particular, is known to be highly polymorphic, which can lead to significant inter-individual differences in drug metabolism. nih.govnih.govyoutube.com

The metabolism of aripiprazole, another arylpiperazine derivative, is primarily mediated by CYP2D6 and CYP3A4. nih.gov Given the structural similarities, it is highly probable that the metabolism of this compound is also mediated by a combination of these key CYP enzymes.

Table 2: Cytochrome P450 Enzymes Implicated in the Metabolism of Arylpiperazine Analogues

CYP IsozymeRole in Metabolism of AnaloguesReference
CYP3A4 Major enzyme in the formation of mCPP from trazodone. Involved in the metabolism of various piperazine derivatives. researchgate.netnih.gov
CYP2D6 Involved in the metabolism of benzylpiperazine, trifluoromethylphenylpiperazine, and aripiprazole. researchgate.netnih.gov
CYP1A2 Implicated in the metabolism of benzylpiperazine and trifluoromethylphenylpiperazine. researchgate.net
CYP2C19 Potentially inhibited by piperazine analogues. researchgate.net
CYP2C9 Potentially inhibited by piperazine analogues. researchgate.net

Computational Approaches in the Research and Design of 1 3 Chloro 5 Methoxyphenyl Piperazine Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial for elucidating the binding modes of piperazine (B1678402) derivatives at their biological targets. For instance, in the design of new anticancer agents, docking studies on phenylpiperazine derivatives with targets like topoisomerase II (Topo II) have been instrumental. nih.gov These simulations reveal key interactions, such as the formation of hydrogen bonds with specific amino acid residues like aspartic acid, which are vital for the compound's inhibitory activity. nih.gov

Similarly, computational studies on piperazine-based compounds targeting sigma-1 (σ1) receptors have used docking to analyze binding poses. nih.gov These analyses can reveal how the ligand orients itself within the receptor's binding pocket, identifying which parts of the molecule, such as the phenylpiperazine tail, engage in primary hydrophobic interactions. nih.gov In the case of a curcumin (B1669340) derivative designed as a potential dengue virus protease inhibitor, docking scores were used to compare the binding affinity of the new compound to that of a known agent, panduratin (B12320070) A, demonstrating the derivative's promise. researchgate.net Such studies are foundational for structure-based drug design, where the goal is to optimize the ligand's fit and interactions with its target to enhance potency and selectivity. nih.gov

Table 1: Examples of Molecular Docking Applications for Piperazine Analogues

Target ProteinLigand ClassKey Findings from DockingReference(s)
Topoisomerase IIPhenylpiperazine derivatives of 1,2-benzothiazineFormation of hydrogen bonds with Asp amino acid residues; ability to bind to the DNA minor groove. nih.gov
Sigma-1 Receptor (S1R)Benzylpiperazine derivativesIdentification of the piperidine (B6355638) nitrogen as the positive ionizable functionality and the 4-phenylpiperazine tail as a primary hydrophobic group. nih.gov
DEN2 NS2B/NS3 ProteasePiperidin-4-one derivativeThe designed compound showed a lower (better) docking score (-6.40 kcal/mol) compared to a reference compound (-5.18 kcal/mol). researchgate.net
BRAF Mutants1,3,5-Triazine scaffoldsIdentification of top-hit molecules with better binding and interaction activity than standard drugs across monomeric and dimeric forms of the kinase. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. This "chemical space navigator" is then used in virtual screening to rapidly search large databases of compounds for novel molecules that match the pharmacophore model. mdpi.com

This approach is highly effective for discovering new hits. For example, a 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model can be generated from a set of active compounds and their biological activity data. mdpi.com In one study focused on designing inhibitors for Plasmodium falciparum, a pharmacophore model was used to screen a virtual library of over 33,000 analogues. This process identified 219 hits that mapped to the key pharmacophoric features, which were then subjected to further computational analysis. mdpi.com Similarly, virtual screening was employed to identify new 1,3,5-triazine-based inhibitors for various forms of the BRAF cancer-related protein, successfully identifying molecules with superior predicted binding over known standard drugs. nih.gov This combination of pharmacophore modeling and virtual screening significantly narrows the field of potential candidates, allowing researchers to focus laboratory efforts on the most promising molecules.

In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

A compound's efficacy is determined not only by its binding affinity but also by its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Failures in clinical trials are often due to poor ADME properties. In silico ADME prediction tools are therefore indispensable in modern drug design for filtering out compounds that are unlikely to be successful in vivo. researchgate.netmdpi.com

Various computational models and web-based platforms like SwissADME and admetSAR are used to predict these properties. mdpi.commdpi.com Key parameters evaluated include adherence to Lipinski's rule of five (which assesses oral bioavailability), aqueous solubility, blood-brain barrier (BBB) penetration, and potential for inhibition of crucial metabolic enzymes like the cytochrome P450 (CYP) family. mdpi.commdpi.com For example, in a study designing novel mTORC1 inhibitors, an in silico ADME analysis was critical for selecting five promising candidates from a larger set of compounds that all had high predicted potency. mdpi.com The analysis showed these five compounds had high absorption potential and adhered to key drug-likeness rules, suggesting good oral bioavailability. mdpi.com Toxicity prediction is another critical component, with tools like ProTox-II used to estimate parameters such as the median lethal dose (LD50). mdpi.com

Table 2: Key In Silico ADME/Tox Parameters and Their Significance

ParameterSignificanceExample Finding for Piperazine AnaloguesReference(s)
Lipinski's Rule of Five Predicts drug-likeness and oral bioavailability.Five selected mTORC1 inhibitor candidates followed all drug-likeness rules. mdpi.com
Bioavailability Score Estimates the probability of a compound having good oral bioavailability.Adamantane-linked triazoles had a predicted probability of 55% to be orally bioavailable. mdpi.com
Blood-Brain Barrier (BBB) Penetration Predicts if a compound can cross into the central nervous system.Certain adamantane (B196018) derivatives were predicted to cross the BBB. mdpi.com
CYP450 Enzyme Inhibition Predicts potential for drug-drug interactions via inhibition of metabolic enzymes.Adamantane-linked compounds were predicted to inhibit CYP3A4 and CYP2C9. mdpi.com
Aqueous Solubility (Log S) Affects absorption and formulation.Log S was identified as a significant descriptor in a QSAR model for mTORC1 inhibitors. mdpi.com
Toxicity Class / LD50 Predicts acute toxicity.Adamantane-linked compounds were predicted to be in oral toxicity class IV. mdpi.com

Quantum Chemical Calculations for Advanced Molecular Characterization

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, stability, and reactivity. itu.edu.tr These methods are used to calculate a wide range of molecular properties that are not accessible through simpler molecular mechanics models.

For piperazine derivatives, DFT has been applied to determine optimized molecular geometries, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. itu.edu.tr These parameters are crucial; for instance, the HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. itu.edu.tr Furthermore, quantum calculations can determine electronic and energetic parameters, such as the electrophilicity index, which can be correlated with biological activity in QSAR models. mdpi.com In one study, DFT calculations at the B3LYP/6-31G+(d,p) level were used to calculate molecular descriptors for a series of piperazine derivatives, which were then used to build a robust QSAR model for predicting their inhibitory activity against mTORC1. mdpi.com These advanced characterizations provide fundamental insights that guide the design of molecules with desired electronic and structural properties.

Computational Strategies for Rational Drug Design of Novel Piperazine Derivatives

Rational drug design integrates the computational strategies discussed above into a cohesive workflow to create novel molecules with improved therapeutic potential. researchgate.net The process often begins by analyzing a known active molecule or a ligand-receptor complex to identify key structural features. researchgate.net For example, the design of novel arylpiperazines as 5-HT1A receptor ligands was guided by dissecting the structure of the approved drug aripiprazole, recognizing that the phenylpiperazine moiety plays a key role in binding. researchgate.net

This knowledge is then used to design new analogues. In the development of potential anticancer agents, researchers have rationally introduced substituted phenylpiperazine moieties into a 1,2-benzothiazine scaffold. nih.gov The choice of substituents, such as chlorine atoms on the phenyl ring, was guided by the need to enhance cytotoxic activity, a hypothesis that can be tested and refined using molecular docking and QSAR studies. nih.gov This iterative cycle of design, computational evaluation (docking, ADME prediction), and subsequent optimization allows for the efficient exploration of chemical space. It helps prioritize which novel piperazine derivatives are most likely to succeed, saving significant time and resources in the drug discovery pipeline. nih.govnih.gov

Analytical Methodologies for the Academic Research of 1 3 Chloro 5 Methoxyphenyl Piperazine

Chromatographic Techniques for Compound Characterization and Quantification

Chromatography is fundamental to the analysis of 1-(3-Chloro-5-methoxyphenyl)piperazine, enabling its separation from complex mixtures for subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with mass spectrometry (MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Diode-Array Detection (DAD) is a robust and widely accessible method for the quantification of phenylpiperazine derivatives. The chromophore of the 3-chloro-5-methoxyphenyl group allows for sensitive detection by UV. While piperazine (B1678402) itself lacks significant UV absorbance, the substituted phenyl ring in the target compound makes it suitable for this technique. researchgate.net

Research on similar compounds, such as other 5-HT3 receptor antagonists, has established validated HPLC methods that can be adapted for this compound. nih.gov A typical method involves a reverse-phase C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as potassium dihydrogen phosphate, at a specific pH. nih.govsielc.com The method's accuracy is often confirmed by comparing results with an external standard method. nih.gov The use of a DAD allows for the acquisition of the full UV spectrum of the analyte peak, which aids in peak purity assessment and compound identification by comparing the spectrum to that of a reference standard. nih.gov

Table 1: Illustrative HPLC-UV/DAD Parameters for Phenylpiperazine Analysis

Parameter Condition
Column C18 (e.g., 150 mm × 4.6 mm, 5.0 µm) nih.gov
Mobile Phase Acetonitrile: 0.05 M KH₂PO₄ (pH 4.0) (25:75 v/v) nih.gov
Flow Rate 1.0 mL/min nih.govjocpr.com
Detection DAD, Wavelength set based on UV maxima (e.g., 280-310 nm) nih.govjocpr.com
Column Temp. 35 °C jocpr.com

| Injection Vol. | 10 µL jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the qualitative analysis of this compound and its potential metabolites, particularly in biological samples. scholars.directnih.gov GC-MS combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. scholars.direct For piperazine derivatives, a capillary column such as a DB-5ms is commonly employed. scholars.direct

The analysis involves injecting the sample, often after extraction and derivatization, into the GC system where it is vaporized. The compounds are then separated based on their boiling points and interaction with the stationary phase before entering the mass spectrometer. scholars.direct The mass spectrometer ionizes the molecules, typically using Electron Ionization (EI), which causes predictable fragmentation. The resulting mass spectrum, a fingerprint of the molecule, can be compared against spectral libraries for identification. chromatographyonline.com This technique is highly effective for identifying the parent compound and for the structural analysis of metabolites formed through processes like demethylation or hydroxylation.

Table 2: Typical GC-MS Operating Conditions for Piperazine Derivative Analysis

Parameter Condition
GC System Agilent 6890N or equivalent scholars.direct
Column DB-5ms (30 m × 0.25 mm × 0.25 µm) scholars.direct
Injection Mode Splitless scholars.direct
Injector Temp. 250 °C scholars.direct
Oven Program Initial temperature, followed by a ramp to a final temperature.
MS Detector Mass Selective Detector (e.g., Agilent 5975) scholars.direct
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Mode | Full Scan for qualitative analysis nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a state-of-the-art technique offering exceptional sensitivity and selectivity for both the quantification and structural elucidation of this compound. gassnova.noresearchgate.net This method is particularly useful for analyzing complex matrices like plasma or urine. nih.govresearchgate.net The initial LC separation, often using a reverse-phase column, isolates the target compound from matrix components. researchgate.net

The analyte then enters the mass spectrometer, where it is typically ionized using a soft ionization technique like Electrospray Ionization (ESI). nih.gov In a tandem MS setup (e.g., a triple quadrupole or Q-TOF), a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for very low limits of detection (LOD), often in the low ng/mL range. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and is invaluable for confirming its identity and for the structural elucidation of unknown metabolites. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation

To unambiguously determine the chemical structure of this compound, especially in the context of chemical synthesis and characterization, advanced spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. mdpi.com

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on the phenyl ring, the methoxy (B1213986) group protons, and the protons on the piperazine ring. mdpi.com The chemical shifts (δ) and coupling constants (J) of the aromatic protons are diagnostic for the 1,3,5-substitution pattern. The piperazine ring protons typically appear as multiplets in the aliphatic region of the spectrum. nih.govmdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. researchgate.net Characteristic signals would be observed for the aromatic carbons (with the carbon attached to the chlorine and methoxy group having distinct chemical shifts), the methoxy carbon, and the two different types of carbons in the piperazine ring (those adjacent to the nitrogen attached to the phenyl ring and those adjacent to the NH group). nih.govchemicalbook.com

Table 3: Predicted NMR Chemical Shift Regions for this compound

Functional Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic CH 6.5 - 7.5 100 - 130
Aromatic C-Cl - 130 - 140
Aromatic C-O - 155 - 165
Aromatic C-N - 145 - 155
Piperazine CH₂ (Ar-N-CH₂) 3.1 - 3.4 48 - 52
Piperazine CH₂ (HN-CH₂) 2.9 - 3.2 44 - 47

| Methoxy (-OCH₃) | 3.7 - 3.9 | 55 - 57 |

Note: These are approximate chemical shift ranges based on analogous structures. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within 5 parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of this compound. rsc.orgnih.gov

When analyzing a sample, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can distinguish between ions with very similar nominal masses. nih.govnih.gov For this compound (C₁₁H₁₅ClN₂O), HRMS can confirm this exact formula by matching the experimentally measured accurate mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. The characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl/³⁷Cl) provides further definitive evidence for the compound's identity. nih.gov HRMS is a critical tool for confirming the structure of newly synthesized compounds and for identifying unknown analytes in complex samples. mdpi.comnih.gov

X-ray Crystallography for Molecular Structure Determination

In a typical X-ray crystallography experiment, a single crystal of the target compound is grown. For the analogue, 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, crystals were obtained by the slow evaporation of a methanolic solution containing equimolar amounts of 1-(2-methoxyphenyl)piperazine (B120316) and 3,5-dinitrosalicylic acid. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Detailed research findings from such a study are typically presented in comprehensive tables, including crystal data and structure refinement parameters, as well as selected bond lengths and angles.

Interactive Data Tables

Below are illustrative data tables based on the published findings for the analogue compound, 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate. nih.gov

Crystal Data and Structure Refinement for 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate

ParameterValue
Empirical FormulaC₁₁H₁₇N₂O⁺·C₇H₃N₂O₇⁻
Formula Weight (Mr)420.38
Crystal SystemTriclinic
Space Group
a (Å)7.3729 (6)
b (Å)9.8732 (8)
c (Å)13.5644 (12)
α (°)83.185 (3)
β (°)86.837 (3)
γ (°)73.193 (3)
Volume (ų)932.96 (14)
Z2
Density (calculated) (Mg m⁻³)1.453

This table illustrates the type of crystallographic data obtained from a single-crystal X-ray diffraction study.

Puckering Parameters for the Piperazine Ring in 4-(2-methoxyphenyl)piperazin-1-ium

ParameterValue
Q (Å)0.582 (3)
θ (°)176.3 (3)
φ (°)338 (4)

These parameters quantitatively describe the chair conformation of the piperazine ring. nih.gov

Should a single crystal of this compound be successfully grown and analyzed, similar data tables would be generated, providing unequivocal proof of its molecular structure and conformation.

Preclinical Efficacy Studies of 1 3 Chloro 5 Methoxyphenyl Piperazine Analogues

In Vitro Biological Activity Assessments

Cell-Based Antiproliferative and Anticancer Activities

Derivatives of 1,3,5-triazine, a core scaffold often functionalized with piperazine (B1678402) moieties, have demonstrated notable antiproliferative and anticancer properties in various human cancer cell lines. Studies have shown that the introduction of specific substituents, such as electrophilic groups like chlorine, can enhance the cytotoxic effects of these compounds. mdpi.com For instance, certain 1,3,5-triazine derivatives have exhibited significant activity against colorectal cancer cell lines, including DLD-1, HCT-116, and HT-29. mdpi.com The mechanism of action for some of these compounds involves the inhibition of cancer cell proliferation and the induction of apoptosis. mdpi.com

One study on a series of nine morpholine-functionalized 1,3,5-triazine derivatives revealed potent cytotoxic activity against SW480 and SW620 colorectal cancer cells. mdpi.com Compound 11 from this series showed superior antiproliferative activity with an IC₅₀ value of 5.85 µM, which was more potent than the reference drug 5-fluorouracil. mdpi.com Another compound, 5 , also displayed promising activity against both cell lines. mdpi.com

Furthermore, hybrid molecules combining the 1,3,5-triazine core with other chemical entities have been investigated. For example, a series of s-triazine hydrazone derivatives showed potent antiproliferative activity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC₅₀ values ranging from 0.97 to 19.51 µM. mdpi.com The compound 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine was particularly effective, with IC₅₀ values of 1.0 µM and 0.98 µM in MCF-7 and HCT-116 cells, respectively. mdpi.com

In the context of breast cancer, other 1,3,5-triazine derivatives have shown promising results against MCF-7 and MDA-MB-231 cell lines, with IC₅₀ values in the micromolar to nanomolar range. researchgate.net The incorporation of piperazine, alongside other moieties, is a common strategy in the design of these potent anticancer agents. researchgate.net

Below is a table summarizing the in vitro anticancer activities of selected 1-(3-Chloro-5-methoxyphenyl)piperazine analogues and related derivatives.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Source
Compound 11 (morpholine-functionalized 1,3,5-triazine)SW4805.85 mdpi.com
Compound 5 (morpholine-functionalized 1,3,5-triazine)SW480, SW620Promising dual-line activity mdpi.com
4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholineMCF-71.0 mdpi.com
4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholineHCT-1160.98 mdpi.com
Piperidine (B6355638) and benzyl substituted s-triazine Schiff basesHCT-1163.64–5.60 mdpi.com

Antimicrobial and Antibacterial Activities

The piperazine scaffold is a key component in the development of new antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. A study focusing on new piperazine-based heterocyclic compounds demonstrated significant antimicrobial activity. researchgate.net For instance, N-aminoalkylated triazoles derived from 1-(4-fluorophenyl)piperazine showed excellent activity against test bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 1 µg/mL. researchgate.net

Another investigation into novel piperazine molecules revealed that out of 30 compounds, five exhibited antibacterial activity against six pathogenic bacteria, including both Gram-positive and Gram-negative strains such as Escherichia coli, Klebsiella pneumoniae, Shigella flexneri, and Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.com The compound RL-308 was particularly effective against Shigella flexneri, S. aureus, and MRSA, with MIC values of 2 µg/mL, 4 µg/mL, and 16 µg/mL, respectively. ijcmas.com

Furthermore, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole and 1,2,4-triazole showed significant antibacterial activity, especially against Gram-negative bacteria like E. coli. mdpi.com The MIC values for these compounds were determined using a double dilution technique, with concentrations prepared from 8 to 256 µg/mL. mdpi.com

The table below summarizes the in vitro antimicrobial and antibacterial activities of selected piperazine analogues.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Source
N-aminoalkylated triazoles (from 1-(4-fluorophenyl)piperazine)Test Bacteria0.24 - 1 researchgate.net
RL-308Shigella flexneri2 ijcmas.com
RL-308S. aureus4 ijcmas.com
RL-308MRSA16 ijcmas.com
RL-308Shigella dysentriae128 ijcmas.com
RL-328MRSA128 ijcmas.com
N,N′-disubstituted piperazines (conjugated with 1,3,4-thiadiazole and 1,2,4-triazole)Gram-negative bacteria (e.g., E. coli)8 - 256 mdpi.com

Antioxidant and Anti-inflammatory Potentials

Analogues of 1,3,5-triazine incorporating a piperazine moiety have been evaluated for their potential as antioxidants. nih.govmdpi.com In one study, a series of these derivatives were assessed for their radical scavenging activity using the ABTS method. mdpi.com Several compounds demonstrated significant antioxidant potential, with some showing nearly double the percent inhibition activity compared to standards like Trolox and ascorbic acid after 60 minutes. mdpi.commdpi.com Specifically, compounds 5 , 6 , 13 , and 25 had EC₅₀ values ranging from 17.16 to 27.78 µM, which were approximately five times lower than those of the standards. mdpi.com

The anti-inflammatory properties of 1,3,5-triazine derivatives have also been noted, suggesting a potential therapeutic application in inflammatory diseases. mdpi.com The combination of the 1,3,5-triazine core with biologically active structures like piperazines can lead to a significant enhancement of antioxidative activity. nih.govmdpi.com

The following table presents the antioxidant activity of selected 1,3,5-triazine-piperazine analogues.

Compound/DerivativeAssayEC₅₀ (µM) at 60 min% Inhibition at 60 minSource
Compound 5ABTS17.16–27.7873.44–87.09 mdpi.com
Compound 6ABTS17.16–27.7873.44–87.09 mdpi.com
Compound 13ABTS17.16–27.7873.44–87.09 mdpi.com
Compound 25ABTS17.16–27.7873.44–87.09 mdpi.com
Trolox (Standard)ABTS178.3341.49 mdpi.commdpi.com
Ascorbic Acid (Standard)ABTS147.4731.07 mdpi.commdpi.com

Radioprotective Effects in Cellular Models

The potential of substituted piperazines as radioprotective agents has been explored. nih.gov Exposure to ionizing radiation can lead to cell death through mechanisms such as the induction of double-strand DNA breaks and subsequent apoptosis. nih.gov A study on a series of novel 1-(2-hydroxyethyl)piperazine derivatives found that some of these compounds could protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. nih.gov

Compound 8 from this series demonstrated a radioprotective effect on cell survival in vitro. nih.gov While most of the tested compounds did not show significant cytotoxic effects on various cell lines at concentrations up to 100 µM, they were able to mitigate the harmful effects of radiation. nih.gov These findings suggest that certain piperazine derivatives are valuable candidates for further research as potential radioprotectors. nih.gov

In Vivo Efficacy Assessments in Animal Models (excluding human clinical trials)

Antimalarial Activity in Rodent Models

The antimalarial potential of compounds structurally related to this compound, such as chloroquine-pyrazole analogues and 1,2,4-triazolo[4,3-a]pyrazines, has been evaluated in rodent models. nih.govbeilstein-journals.org In one study, the three most active chloroquine-pyrazole analogues from in vitro testing were subsequently assessed for their in vivo efficacy against Plasmodium berghei in mice. nih.gov

Another research effort focused on a library of amine-substituted 1,2,4-triazolo[4,3-a]pyrazines. beilstein-journals.org While many 8-substituted derivatives showed reduced antimalarial activity, tertiary alkylamine products demonstrated notable activity against the Plasmodium falciparum 3D7 strain, with IC₅₀ values ranging from 9.90 to 23.30 µM. beilstein-journals.org Selected compounds from this series also showed no toxicity against human embryonic kidney cells (HEK293) at concentrations up to 80 µM. beilstein-journals.org These promising in vitro results often lead to subsequent in vivo testing in animal models to confirm efficacy.

Anticonvulsant Activity in Animal Models

Analogues of this compound, particularly those incorporating the arylpiperazine moiety, have been investigated for their potential as anticonvulsant agents. Studies in established animal seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have demonstrated the activity of these compounds. The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures.

Further evaluation in the 6 Hz psychomotor seizure model, which is used to identify compounds effective against therapy-resistant partial seizures, has also been conducted. A series of 1,4-disubstituted piperazine derivatives showed moderate effectiveness in these models. For instance, 1-[(4-Chloro-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine demonstrated notable activity in the 6 Hz test, providing 100% protection at a 100 mg/kg dose 0.5 hours after administration, without accompanying neurotoxicity.

Another study on pyrrolidine-2,5-dione derivatives incorporating an arylpiperazine fragment identified compounds with broad-spectrum anticonvulsant properties. One of the most potent compounds from this series, compound 14 (a hydrochloride salt of a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative), showed significant efficacy in multiple models, including a model for drug-resistant epilepsy.

Table 1: Anticonvulsant Activity of Selected Piperazine Analogues in Mice

Compound Test Model Efficacy (ED₅₀ mg/kg)
Compound 14 MES 49.6
scPTZ 67.4
6 Hz (32 mA) 31.3

Data sourced from studies on pyrrolidine-2,5-dione derivatives.

Synaptoprotective Properties in Alzheimer's Disease Mouse Models

Research into multi-target compounds for Alzheimer's disease (AD) has explored novel N,N'-disubstituted piperazine analogues. These compounds have been designed to concurrently address multiple pathological hallmarks of the disease, including amyloid-beta (Aβ) plaque deposition and neurofibrillary tangles composed of hyperphosphorylated tau protein, both of which contribute to synaptic dysfunction and loss.

In preclinical AD mouse models, a promising hybrid molecule derived from a piperazine scaffold demonstrated the ability to reduce both amyloid and tau pathology. This dual action is crucial for synaptoprotection, as both Aβ oligomers and abnormal tau are known to be toxic to synapses. The compound was shown to inhibit the release of Aβ peptides in vitro and decrease the burden of Aβ₁₋₄₂ in the brains of treated animals.

Furthermore, these piperazine analogues were found to preserve memory in animal models, an outcome indicative of preserved synaptic function. By mitigating the core pathologies that lead to neuronal and synaptic degeneration, these compounds exhibit significant synaptoprotective potential. Studies on related heterocyclic compounds, such as triazine derivatives, have also shown neuroprotective effects in rodent AD models through mechanisms like cholinesterase inhibition and positive modulation of the Wnt/β-catenin signaling pathway, which is critical for synaptic plasticity.

Table 2: Pathological and Cognitive Effects of a Piperazine Analogue in an AD Mouse Model

Parameter Observation Implication
Amyloid Pathology Reduction in Aβ deposits Reduced synaptic toxicity
Tau Pathology Reduction in neurofibrillary tangles Prevention of neuronal degeneration

Findings based on a study of a novel N,N'-disubstituted piperazine anti-amyloid scaffold. nih.gov

Antinociceptive Activity in Preclinical Pain Models

Arylpiperazine derivatives have been systematically synthesized and evaluated for their pain-relieving capabilities in various preclinical models of pain. A series of [(3-chlorophenyl)piperazinylpropyl]pyridazinones, which share the arylpiperazine substructure with the subject compound, displayed potent antinociceptive properties in the mouse hot-plate test, a model of thermal nociception. nih.govresearchgate.net

The efficacy of several of these compounds was found to be comparable to that of morphine. nih.govresearchgate.net Notably, compounds designated 7 and 11 in the study exhibited the highest analgesic potency and a favorable ratio of the minimal nontoxic dose to the minimal analgesic dose. nih.govresearchgate.net The mechanism of action for these compounds appears to involve the noradrenergic and/or serotoninergic systems. nih.govresearchgate.net Their activity was also confirmed in a chemical pain model, the abdominal constriction test. nih.govresearchgate.net

Other studies involving pyrrolidine-2,5-dione derivatives linked to an arylpiperazine moiety have shown efficacy in the formalin test, a model of tonic pain that has both an acute neurogenic phase and a later inflammatory phase. These findings suggest that such analogues possess potential utility in managing different pain modalities, including tonic and neuropathic pain.

Table 3: Antinociceptive Profile of [(3-chlorophenyl)piperazinylpropyl]pyridazinone Analogues

Compound Test Model Efficacy Comparison MNTD/MAD Ratio*
Compound 7 Hot-Plate Test Similar to Morphine 133

*MNTD/MAD Ratio: Ratio of the minimal nontoxic dose to the minimal analgesic dose. nih.govresearchgate.net

Efficacy in Rodent Models Predictive of Antipsychotic Activity

The arylpiperazine structure is a common feature in many atypical antipsychotic drugs, largely due to its interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. Analogues such as 1-(3-chlorophenyl)piperazine (B195711) (m-CPP) have been extensively studied in rodent models that predict antipsychotic efficacy. These models often assess a compound's ability to counteract behavioral changes induced by psychomimetic agents or to modulate locomotor activity.

Studies have shown that arylpiperazines, including m-CPP, can antagonize stereotyped behaviors like head-twitching in rodents, which is elicited by 5-HT₂ receptor agonists. This antagonism is a key predictor of antipsychotic-like activity, particularly for atypical antipsychotics that exhibit high affinity for 5-HT₂A receptors.

Furthermore, m-CPP and related compounds have been shown to produce a dose-dependent suppression of spontaneous locomotor activity in rats. nih.gov This effect is believed to be mediated by the stimulation of 5-HT receptors. nih.gov The modulation of hyperlocomotor activity induced by drugs like phencyclidine (PCP) is another widely used model, where atypical antipsychotics are known to be effective. The activity of arylpiperazine analogues in these behavioral paradigms suggests a potential for antipsychotic action.

Table 4: Effects of 1-Arylpiperazine Analogues in Behavioral Models

Compound Animal Model Behavioral Effect Receptor Implication
1-(3-chlorophenyl)piperazine (m-CPP) Mouse/Rat Antagonism of head-twitching 5-HT₂

Local Anesthetic Activity in Animal Models

The investigation of piperazine derivatives has extended to their potential application as local anesthetics. Local anesthetics function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the generation and conduction of nerve impulses.

Studies have reported the synthesis and evaluation of various N-substituted piperazine derivatives for local anesthetic activity. In one such study, novel piperazine derivatives, coded as LAS-276, LAS-277, and LAS-278, were assessed in infiltration and regional anesthesia models. The results indicated that the compounds possessed a moderate degree of local anesthetic activity. Another investigation focused on reacting arylpiperazines with other chemical moieties to create new compounds for evaluation as local anesthetics.

These explorations confirm that the piperazine scaffold is being actively considered in the design of new local anesthetic agents. The evaluation is typically carried out in established animal models, such as infiltration anesthesia in guinea pigs or rabbits, to determine the onset, duration, and potency of the anesthetic effect.

Table 5: Summary of Local Anesthetic Studies on Piperazine Derivatives

Study Type Model Finding
Synthesis of Novel Derivatives Infiltration Anesthesia Model Moderate local anesthetic activity observed.

Future Research Directions and Translational Perspectives for N Arylpiperazines

The N-arylpiperazine scaffold, a key component of the compound 1-(3-Chloro-5-methoxyphenyl)piperazine, is a cornerstone in medicinal chemistry, particularly for developing agents targeting the central nervous system. nih.gov Future research is poised to build upon this foundation, aiming to create novel therapeutic agents with enhanced efficacy and specificity. The following sections outline key directions for advancing the field of N-arylpiperazines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-5-methoxyphenyl)piperazine, and what experimental conditions optimize yield?

  • Methodological Answer : A common approach involves nucleophilic substitution, where a halogenated aromatic precursor (e.g., 3-chloro-5-methoxybromobenzene) reacts with piperazine under reflux in polar aprotic solvents like acetonitrile. Catalytic bases (e.g., NaHCO₃) enhance reactivity by deprotonating intermediates . Purification via recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical. Yield optimization requires strict control of stoichiometry (1:1.2 aryl halide:piperazine) and reaction time (3–6 hours) to minimize byproducts like N,N'-diarylpiperazines .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H NMR should show distinct aromatic protons (δ 6.8–7.2 ppm for chloro-methoxy substitution) and piperazine methylene signals (δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : ESI-MS typically displays [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₄ClN₂O) with isotopic clusters confirming chlorine .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%) by retention time alignment with standards .

Q. What are the primary pharmacological targets of this compound in preclinical studies?

  • Methodological Answer : The compound exhibits affinity for serotonin receptors (e.g., 5-HT₂B/2C) due to structural similarity to mCPP (1-(3-chlorophenyl)piperazine), a known agonist. Receptor binding assays (radioligand displacement using [³H]-LSD or [³H]-mesulergine) quantify IC₅₀ values . Functional activity (e.g., cAMP modulation) is validated via luciferase-based reporter assays in HEK293 cells expressing recombinant receptors .

Advanced Research Questions

Q. How do substituent positions (e.g., 3-chloro vs. 4-chloro) on the phenyl ring influence receptor selectivity and metabolic stability?

  • Methodological Answer : Comparative SAR studies using analogs (e.g., 1-(4-chlorophenyl)piperazine) reveal that 3-chloro substitution enhances 5-HT₂C selectivity (Ki = 12 nM vs. 5-HT₂B Ki = 85 nM), while 4-substitution reduces metabolic clearance in human liver microsomes (t₁/₂ = 45 vs. 28 minutes for 3-Cl). Computational docking (AutoDock Vina) correlates chloro-positioning with hydrophobic pocket interactions in receptor homology models .

Q. What experimental strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific expression of metabolic enzymes (e.g., CYP3A4) or transporters (P-gp). To address this:

  • Metabolic profiling : Incubate the compound with S9 liver fractions to identify active/toxic metabolites via LC-MS/MS .
  • Co-treatment studies : Use inhibitors (e.g., ketoconazole for CYP3A4) to assess metabolism-dependent cytotoxicity .
  • Transcriptomics : RNA-seq of resistant vs. sensitive cell lines identifies pathways (e.g., oxidative stress response) mediating differential effects .

Q. How can researchers design piperazine derivatives with improved blood-brain barrier (BBB) penetration for CNS applications?

  • Methodological Answer : Apply the "Rule of 3" for CNS drugs:

  • Lipophilicity : Optimize logP (2–5) via substituent modification (e.g., replacing methoxy with trifluoromethyl lowers logP from 2.8 to 2.1) .
  • Molecular weight : Keep <450 Da by removing bulky groups (e.g., benzodioxinylcarbonyl) .
  • Polar surface area (TPSA) : Aim for <90 Ų; replacing hydroxyl with methyl ether reduces TPSA by 20 Ų . Validate BBB penetration via in vitro PAMPA-BBB assays or in vivo microdialysis .

Q. What thermodynamic parameters govern the stability of metal complexes involving this compound?

  • Methodological Answer : Potentiometric titration (constant ionic medium, I = 0.1 M KCl) determines logK values for metal-ligand complexes (e.g., logK = 4.2 for Cu²⁺ at 25°C). Thermodynamic stability (ΔG) correlates with piperazine’s chelation geometry (chair vs. boat conformation), assessed via X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.